Cas no 1312596-72-7 (5-(4-fluorophenoxy)pyridine-2-carbonitrile)

5-(4-Fluorophenoxy)pyridine-2-carbonitrile is a fluorinated pyridine derivative with a nitrile functional group, offering versatile reactivity for synthetic applications. Its structure combines a 4-fluorophenoxy substituent with a cyano-substituted pyridine core, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The electron-withdrawing fluorophenoxy group enhances its stability and influences its electronic properties, while the nitrile group provides a handle for further functionalization. This compound is particularly useful in the development of heterocyclic compounds, serving as a precursor for pharmaceuticals, ligands, or materials science applications. Its well-defined reactivity profile ensures consistent performance in coupling reactions and nucleophilic substitutions.
5-(4-fluorophenoxy)pyridine-2-carbonitrile structure
1312596-72-7 structure
Product Name:5-(4-fluorophenoxy)pyridine-2-carbonitrile
CAS No:1312596-72-7
MF:C12H7FN2O
MW:214.195185899734
CID:5869532
PubChem ID:68331664
Update Time:2025-05-21

5-(4-fluorophenoxy)pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarbonitrile, 5-(4-fluorophenoxy)-
    • 5-(4-fluorophenoxy)pyridine-2-carbonitrile
    • SCHEMBL12634621
    • Z1498935400
    • EN300-10824386
    • 1312596-72-7
    • Inchi: 1S/C12H7FN2O/c13-9-1-4-11(5-2-9)16-12-6-3-10(7-14)15-8-12/h1-6,8H
    • InChI Key: CMNGMROPDCTUTM-UHFFFAOYSA-N
    • SMILES: C1(C#N)=NC=C(OC2=CC=C(F)C=C2)C=C1

Computed Properties

  • Exact Mass: 214.05424101g/mol
  • Monoisotopic Mass: 214.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 45.9Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 353.2±37.0 °C(Predicted)
  • pka: -4.52±0.10(Predicted)

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Additional information on 5-(4-fluorophenoxy)pyridine-2-carbonitrile

Comprehensive Overview of 5-(4-fluorophenoxy)pyridine-2-carbonitrile (CAS No. 1312596-72-7): Properties, Applications, and Industry Insights

5-(4-fluorophenoxy)pyridine-2-carbonitrile (CAS No. 1312596-72-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine derivative, characterized by a fluorophenoxy substituent and a nitrile group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula C12H7FN2O and precise chemical structure make it valuable for designing targeted therapies, aligning with the growing demand for precision medicine and sustainable crop protection solutions.

Recent studies highlight the compound's role in developing kinase inhibitors, a hot topic in oncology research. The 4-fluorophenoxy moiety enhances binding affinity to specific enzyme pockets, while the pyridine-2-carbonitrile core contributes to metabolic stability—a critical factor addressed in drug discovery forums and AI-driven molecular modeling platforms. Researchers frequently search for "fluorinated pyridine applications" and "nitrile-containing drug intermediates," reflecting industry interest in this chemical space.

From a synthetic chemistry perspective, 1312596-72-7 demonstrates excellent reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig animations. These methods dominate discussions in green chemistry communities, as they reduce heavy metal waste compared to traditional approaches. The compound's thermal stability (decomposition point >250°C) also makes it suitable for high-temperature processes, a feature often queried in process chemistry optimization searches.

Environmental considerations surrounding fluorinated compounds have spurred innovations in biodegradable derivatives of 5-(4-fluorophenoxy)pyridine-2-carbonitrile. Regulatory trends show increased scrutiny of persistent organic pollutants, driving demand for compounds with balanced efficacy and environmental safety—a nexus explored in recent European Chemical Agency (ECHA) webinars. This aligns with search trends for "eco-friendly fluorochemicals" and "PFAS alternatives."

Analytical characterization of CAS 1312596-72-7 typically involves HPLC-MS (high-performance liquid chromatography-mass spectrometry) and NMR spectroscopy, techniques frequently discussed in quality control forums. The compound's distinct UV absorption profile (λmax 274 nm) facilitates detection at low concentrations, addressing common queries about "trace analysis of heterocyclic compounds."

Market analysts note growing procurement of 5-(4-fluorophenoxy)pyridine-2-carbonitrile by contract research organizations (CROs), particularly in Asia-Pacific regions. This correlates with search volume spikes for "custom synthesis China" and "high-purity nitrile suppliers." The compound's scalable production potential positions it favorably against complex chiral intermediates in cost-sensitive applications.

In material science, derivatives of 1312596-72-7 show promise in organic electronics, with patent filings describing its use in electron-transport layers for OLED devices. This application taps into the booming flexible display market, generating search interest in "pyridine-based semiconductors" and "small molecule optoelectronics."

Safety data sheets emphasize standard laboratory precautions for handling 5-(4-fluorophenoxy)pyridine-2-carbonitrile, with particular attention to nitrile group reactivity. These protocols mirror best practices shared in chemical safety webinars and OSHA guideline searches, underscoring the compound's manageable risk profile compared to highly toxic intermediates.

The intellectual property landscape reveals increasing patents referencing CAS 1312596-72-7, particularly in combination therapies for inflammatory diseases. This intersects with trending searches for "JAK-STAT pathway modulators" and "multi-target drug design," reflecting the compound's relevance in next-generation therapeutics development.

As the chemical industry embraces digital transformation, 1312596-72-7 has emerged in machine learning datasets for QSAR modeling (quantitative structure-activity relationship). Computational chemists frequently search for "pyridine descriptor values" and "fluorine QSAR parameters," highlighting the compound's role in in silico drug discovery workflows.

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